Ethyl 3-fluoro-4-methylbenzoylformate

Lipophilicity Drug Design Physicochemical Properties

Ethyl 3-fluoro-4-methylbenzoylformate (CAS 732251-65-9), also known as ethyl 2-(3-fluoro-4-methylphenyl)-2-oxoacetate, is an α-keto ester (phenylglyoxylic acid ester) bearing a meta-fluorine and para-methyl substitution on the aromatic ring. With the molecular formula C₁₁H₁₁FO₃ and molecular weight of 210.20 g/mol, this compound is classified as a benzoyl formate derivative and serves primarily as a synthetic building block in organic synthesis.

Molecular Formula C11H11FO3
Molecular Weight 210.2 g/mol
CAS No. 732251-65-9
Cat. No. B1302094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-fluoro-4-methylbenzoylformate
CAS732251-65-9
Molecular FormulaC11H11FO3
Molecular Weight210.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CC(=C(C=C1)C)F
InChIInChI=1S/C11H11FO3/c1-3-15-11(14)10(13)8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3
InChIKeyVUTUZFBEEDJHDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Fluoro-4-Methylbenzoylformate (CAS 732251-65-9): A Dual-Substituted α-Keto Ester for Agrochemical and Pharmaceutical Synthesis


Ethyl 3-fluoro-4-methylbenzoylformate (CAS 732251-65-9), also known as ethyl 2-(3-fluoro-4-methylphenyl)-2-oxoacetate, is an α-keto ester (phenylglyoxylic acid ester) bearing a meta-fluorine and para-methyl substitution on the aromatic ring . With the molecular formula C₁₁H₁₁FO₃ and molecular weight of 210.20 g/mol, this compound is classified as a benzoyl formate derivative and serves primarily as a synthetic building block in organic synthesis [1]. Its physical state is a liquid at ambient temperature, with a purity specification of 96.0% (GC) available from commercial suppliers . The compound functions as a key intermediate in the preparation of agrochemicals, including pesticides, and is utilized in pharmaceutical research as a precursor for fluorinated drug candidates [2].

Why Ethyl 3-Fluoro-4-Methylbenzoylformate Cannot Be Replaced by Unsubstituted or Mono-Substituted Benzoylformate Analogs


Superficial structural similarity among benzoylformate esters masks critical differences in their physicochemical properties, reactivity, and biological interactions. The simultaneous presence of the electron-withdrawing meta-fluorine (σm = +0.34) and the electron-donating para-methyl group (σp = -0.17) creates a net substituent effect that directly modulates the electrophilicity of the α-keto carbonyl carbon, differentiating this compound from ethyl benzoylformate (σ = 0) and ethyl 3-fluorobenzoylformate (σm = +0.34) [1]. These electronic perturbations translate into measurable shifts in lipophilicity, boiling point, and enzyme substrate kinetics. For instance, the LogP of the 3-fluoro-4-methyl derivative (1.88) is 0.45 log units higher than ethyl benzoylformate (1.43), affecting partitioning behavior in biological and environmental systems . In benzoylformate decarboxylase (BFDC) assays, fluorine substitution alters both Km and kcat compared to the unsubstituted substrate, with the fluoro analog showing a lower Km (190 μM vs. 340 μM) but a reduced turnover number (20 s⁻¹ vs. 81 s⁻¹) [2]. These data demonstrate that even subtle substituent changes fundamentally alter the compound's behavior, making generic substitution without experimental validation a significant risk in synthetic route design and biological studies.

Quantitative Differentiation Evidence for Ethyl 3-Fluoro-4-Methylbenzoylformate vs. Closest Analogs


Lipophilicity Elevation: LogP Comparison of Ethyl 3-Fluoro-4-Methylbenzoylformate vs. Ethyl Benzoylformate and Ethyl 3-Fluorobenzoylformate

Ethyl 3-fluoro-4-methylbenzoylformate exhibits a computed LogP of 1.88, which is 0.45 log units higher than the unsubstituted ethyl benzoylformate (LogP = 1.43) and 0.31 log units higher than the mono-fluoro analog ethyl 3-fluorobenzoylformate (LogP = 1.57) . Polar surface area (PSA) is identical across all three compounds at 43.37 Ų, indicating that the lipophilicity increase is driven entirely by the addition of the methyl group and fluorine atom rather than by changes in hydrogen-bonding capacity .

Lipophilicity Drug Design Physicochemical Properties

Boiling Point Differentiation for Purification Strategy: Ethyl 3-Fluoro-4-Methylbenzoylformate vs. Simpler Benzoylformate Esters

The boiling point of ethyl 3-fluoro-4-methylbenzoylformate is 301.1°C at 760 mmHg, which is substantially higher than both ethyl benzoylformate (256.5°C at 760 mmHg) and ethyl 3-fluorobenzoylformate (271.7°C at 760 mmHg) [1]. This represents a boiling point elevation of 44.6°C relative to the unsubstituted analog and 29.4°C relative to the mono-fluoro analog. The corresponding methyl ester analog (methyl 3-fluoro-4-methylbenzoylformate) boils at 285.8°C, indicating that the ethyl ester group contributes an additional 15.3°C to the boiling point [2].

Distillation Purification Thermal Properties

Electronic Modulation of α-Keto Carbonyl Electrophilicity: Hammett Substituent Constant Analysis of Ethyl 3-Fluoro-4-Methylbenzoylformate vs. Analogs

The electrophilicity of the α-keto carbonyl carbon, which governs reactivity in nucleophilic addition, reduction, and condensation reactions, is modulated by the aromatic substituents through inductive and resonance effects. Using Hammett substituent constants (σ): the meta-fluorine contributes σm = +0.34 (electron-withdrawing), while the para-methyl contributes σp = -0.17 (electron-donating) [1]. The net sum of substituent constants for the 3-fluoro-4-methyl pattern is +0.17, intermediate between the unsubstituted analog (Σσ = 0) and the 3-fluoro analog (Σσ = +0.34). This predicts that the α-keto carbonyl in the target compound will be less electrophilic than ethyl 3-fluorobenzoylformate but more electrophilic than ethyl benzoylformate. The presence of the para-methyl group additionally donates electron density via hyperconjugation, which may partially offset the inductive withdrawal of the meta-fluorine and create a uniquely tuned reactivity profile that is not achievable with either mono-substituted analog alone [1].

Reactivity Electrophilicity Hammett Equation

Benzoylformate Decarboxylase Substrate Kinetics: Fluoro-Substituted Analogs Exhibit Altered Km and kcat Relative to Benzoylformate

In a study of substituted benzoylformate analogs with benzoylformate decarboxylase (BFDC) from Pseudomonas putida, the p-(fluoromethyl)benzoylformate analog exhibited a Km of 190 μM and kcat of 20 s⁻¹, compared to benzoylformate with Km = 340 μM and kcat = 81 s⁻¹ [1]. This represents a 1.8-fold increase in binding affinity (lower Km) but a 4-fold decrease in catalytic turnover. Although data for the 3-fluoro-4-methyl substitution pattern are not directly reported in this study, the electronic similarity between the meta-fluoro substituent in the target compound and the para-fluoromethyl group in the tested analog supports the inference that fluorine substitution consistently alters BFDC substrate kinetics [1]. Additionally, BRENDA enzyme database entries confirm that m-fluoro-benzoylformate and p-fluoro-benzoylformate are accepted as substrates by BFDC, demonstrating that fluorine substitution is tolerated by this enzyme class [2][3].

Enzyme Kinetics BFDC Mandelate Pathway

Agrochemical Intermediate Designation: Ethyl 3-Fluoro-4-Methylbenzoylformate Is Specifically Cited for Pesticide Synthesis

Unlike the more generic ethyl benzoylformate (primarily cited as a pharmaceutical intermediate for cephalexin synthesis or as a photoinitiator), ethyl 3-fluoro-4-methylbenzoylformate is specifically cited as an intermediate in the synthesis of agrochemicals, including pesticides and other agricultural products for enhancing crop protection and yield . This application specificity distinguishes it from unsubstituted benzoylformate esters, which lack documented agrochemical utility. The fluoro-methyl substitution pattern is consistent with the design principles of modern fluorinated agrochemicals, where fluorine atoms improve metabolic stability, lipophilicity, and target-site binding while methyl groups modulate steric and electronic properties [1]. While ethyl 3-fluorobenzoylformate and other halogenated analogs may also serve as agrochemical intermediates, the specific citation for the 3-fluoro-4-methyl derivative indicates a validated synthetic utility in this sector .

Agrochemical Pesticide Intermediate Crop Protection

Dual Functional Group Installation: Simultaneous Introduction of Fluorine and Methyl Substituents via a Single Building Block

Ethyl 3-fluoro-4-methylbenzoylformate provides both a metabolically stabilizing fluorine atom and a lipophilicity-enhancing methyl group in a single synthetic step . Alternative approaches using ethyl benzoylformate (no substituents) or ethyl 3-fluorobenzoylformate (fluorine only) would require additional synthetic steps to introduce the missing substituents. For example, installing a methyl group onto a fluorinated aromatic intermediate typically requires a Friedel-Crafts alkylation, cross-coupling, or directed ortho-metalation sequence, each adding 1-3 synthetic steps and associated yield losses. The commercial availability of the 3-fluoro-4-methyl derivative at 96% purity (Fluorochem) and as a catalog item from multiple suppliers (ChemScene, Santa Cruz Biotechnology) confirms its accessibility as a pre-functionalized building block, offering a practical advantage in convergent synthetic strategies where the fluoro-methyl benzoyl moiety is a target pharmacophoric element.

Synthetic Efficiency Fluorinated Building Block Medicinal Chemistry

Recommended Application Scenarios for Ethyl 3-Fluoro-4-Methylbenzoylformate Based on Differentiation Evidence


Agrochemical Lead Optimization: Pesticide Intermediate Requiring Balanced Lipophilicity

Research groups developing fluorinated pesticides can use ethyl 3-fluoro-4-methylbenzoylformate as a key intermediate for constructing aryl α-keto ester or heterocyclic scaffolds. The compound's LogP of 1.88 provides a balanced lipophilicity that facilitates both membrane penetration in target organisms and acceptable water solubility for formulation . Its documented use as an agrochemical intermediate validates its suitability for this application domain .

Medicinal Chemistry: Building Block for Fluorine- and Methyl-Containing Drug Candidates

In drug discovery programs where a 3-fluoro-4-methylbenzoyl fragment is desired (e.g., kinase inhibitors, GPCR modulators), this compound enables direct installation of the pre-functionalized moiety without additional synthetic steps. The higher LogP (1.88 vs. 1.43 for unsubstituted analogs) may improve membrane permeability, while the fluorine atom provides metabolic stability against CYP450 oxidation .

Enzymology Studies: Substrate Analog for Benzoylformate Decarboxylase Structure-Function Investigations

Researchers studying BFDC or related ThDP-dependent enzymes can employ this compound as a substrate analog to probe the electronic and steric requirements of the active site. The altered Km and kcat of fluorinated benzoylformate analogs relative to the natural substrate (ΔKm = -150 μM; Δkcat = -61 s⁻¹) provide a quantitative framework for investigating structure-activity relationships in the mandelate pathway [1]. The additional para-methyl group may further modulate binding through steric interactions with the enzyme's hydrophobic pocket.

Process Chemistry: High-Boiling Intermediate Suitable for Distillation Purification at Scale

With a boiling point of 301.1°C (ΔBp = +44.6°C vs. ethyl benzoylformate), this compound can be purified via high-vacuum distillation at temperatures where lower-boiling impurities are efficiently removed. This thermal stability margin is advantageous in pilot-plant settings where distillation is the preferred purification method for liquid intermediates. The 96% commercial purity specification provides an acceptable starting point for further purification .

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